molecular formula C13H14FNO2 B11183459 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B11183459
M. Wt: 235.25 g/mol
InChI Key: PCVUJGKJMZOJJL-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of para-fluoroaniline and acetone under the catalysis of para-toluenesulfonic acid. The reaction is carried out by heating the mixture, which leads to the formation of the desired quinoline derivative. The water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .

Industrial Production Methods

For industrial-scale production, the same synthetic route can be employed with slight modifications to enhance yield and efficiency. The process involves the use of large-scale reactors and continuous distillation setups to ensure the removal of water and other by-products. The reaction conditions are optimized to achieve high raw material conversion rates and yields, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may interact with cellular proteins involved in oxidative stress response, thereby exerting its protective effects against cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

6-fluoro-2,2,4-trimethyl-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C13H14FNO2/c1-7-6-13(2,3)15-11-9(7)4-8(14)5-10(11)12(16)17/h4-6,15H,1-3H3,(H,16,17)

InChI Key

PCVUJGKJMZOJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2C(=O)O)F)(C)C

Origin of Product

United States

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